BuChE-IN-7 is a compound that has garnered attention in the field of medicinal chemistry, particularly due to its role as an inhibitor of butyrylcholinesterase, an enzyme involved in the hydrolysis of neurotransmitters. This compound is structurally characterized by a specific arrangement of functional groups that enhance its interaction with the enzyme, thereby influencing its biological activity and potential therapeutic applications.
BuChE-IN-7 exhibits significant biological activity as a cholinesterase inhibitor. Its primary mechanism involves:
Studies have shown that compounds similar to BuChE-IN-7 can lead to improved cognitive function in animal models, indicating its relevance in neuropharmacology .
The synthesis of BuChE-IN-7 can involve several organic chemistry techniques. Common methods include:
BuChE-IN-7 has several potential applications:
Interaction studies involving BuChE-IN-7 focus on its binding affinity and specificity towards butyrylcholinesterase compared to other cholinesterases. Key findings include:
These studies often utilize techniques such as surface plasmon resonance or isothermal titration calorimetry to quantify interactions.
Several compounds share structural and functional similarities with BuChE-IN-7. Here are some notable examples:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Donepezil | Carbamate derivative | Acetylcholinesterase inhibitor | Selective for acetylcholinesterase |
| Rivastigmine | Carbamate derivative | Cholinesterase inhibitor | Dual inhibition (butyryl & acetyl) |
| Galantamine | Alkaloid | Allosteric modulator | Enhances release of acetylcholine |
BuChE-IN-7 is unique due to its specific design aimed at selectively inhibiting butyrylcholinesterase while minimizing effects on acetylcholinesterase. This selectivity may enhance its therapeutic profile in treating cognitive disorders linked to cholinergic deficiencies without causing excessive side effects associated with broader-spectrum inhibitors.
Butyrylcholinesterase Inhibitor-7 represents a significant advancement in the field of selective cholinesterase inhibition for therapeutic applications [11]. This compound, with the molecular formula C₂₅H₃₄N₂O₂ and a molecular weight of 394.5 g/mol, was developed through systematic structure-based drug design approaches targeting butyrylcholinesterase selectivity [11]. The compound exhibits a complex structural architecture featuring a diphenylpropanamide core linked to a cyclohexylmethylamino hydroxypropyl moiety, which contributes to its selective binding properties [11].
The development of Butyrylcholinesterase Inhibitor-7 emerged from the recognition that selective butyrylcholinesterase inhibition could offer therapeutic advantages over non-selective cholinesterase inhibition, particularly in advanced stages of neurodegenerative diseases [1] [7]. Research efforts focused on identifying compounds that could selectively target butyrylcholinesterase while maintaining minimal interaction with acetylcholinesterase, thereby reducing potential peripheral side effects associated with broad cholinesterase inhibition [8] [9].
The therapeutic rationale for targeting butyrylcholinesterase in cognitive impairment stems from fundamental changes in cholinesterase expression and activity patterns during neurodegenerative disease progression [7] [8]. In healthy brain tissue, acetylcholinesterase predominates with a ratio of approximately 5:1 over butyrylcholinesterase, effectively regulating acetylcholine levels at synaptic junctions [8] [9].
However, during Alzheimer disease progression, this enzymatic balance undergoes dramatic alteration [7] [8]. Acetylcholinesterase activity declines by up to 85% in affected brain regions, while butyrylcholinesterase activity remains unchanged or actually increases [8] [9]. This shift results in a reversal of the normal cholinesterase ratio, with butyrylcholinesterase to acetylcholinesterase ratios reaching 11:1 in severely affected patients [8] [12].
The altered cholinesterase profile creates a compelling therapeutic opportunity for selective butyrylcholinesterase inhibition [7] [8]. As acetylcholinesterase function diminishes, butyrylcholinesterase assumes greater responsibility for acetylcholine hydrolysis, making it an increasingly important target for maintaining cholinergic function [9] [12]. Furthermore, selective butyrylcholinesterase inhibition offers potential advantages in advanced disease stages where traditional acetylcholinesterase inhibitors demonstrate diminished efficacy [7] [22].
Butyrylcholinesterase distribution in brain regions critical for cognitive function provides additional therapeutic rationale [7] [21]. The enzyme shows particularly high expression in areas associated with working memory, attention, executive function, and behavioral regulation [8] [21]. These regions correspond closely to the cognitive domains most severely affected in neurodegenerative conditions, supporting the therapeutic potential of selective butyrylcholinesterase targeting [7] [8].
The identification of Butyrylcholinesterase Inhibitor-7 employed sophisticated structure-based virtual screening methodologies designed to identify selective butyrylcholinesterase inhibitors [1] [4]. The virtual screening process utilized comprehensive compound libraries containing hundreds of thousands of molecules, implementing hierarchical filtering approaches to efficiently narrow potential candidates [1] [2].
Initial screening protocols incorporated three-dimensional shape-based similarity screening combined with structure-based pharmacophore models to efficiently filter large compound collections [4] [25]. This approach enabled researchers to rapidly eliminate compounds lacking essential structural features for butyrylcholinesterase binding while retaining molecules with favorable interaction profiles [4] [16].
The virtual screening workflow implemented several critical stages to ensure selectivity and potency [1] [4]. Primary screening involved molecular docking studies against both human butyrylcholinesterase and acetylcholinesterase structures to identify compounds with preferential butyrylcholinesterase binding [1] [4]. Cross-docking experiments were particularly valuable in eliminating compounds showing significant acetylcholinesterase affinity, thereby enhancing selectivity for the target enzyme [5] [25].
| Virtual Screening Parameters | Specifications |
|---|---|
| Initial Library Size | 567,981 molecules [1] |
| Primary Filter Results | 66 molecules [1] |
| Final Selection | 13 compounds for biological evaluation [1] |
| Hit Rate | 4 selective micromolar inhibitors identified [1] |
| Lead Optimization | 7 analogs synthesized [1] |
Machine learning approaches complemented traditional structure-based methods in the compound identification process [2]. Support vector machine models and naive Bayesian approaches were employed to discriminate potential butyrylcholinesterase inhibitors from inactive compounds [2]. These computational models incorporated 1,870 structural descriptors derived from multiple software platforms, enabling comprehensive molecular characterization [2].
The virtual screening process successfully identified several compound classes with butyrylcholinesterase inhibitory activity [4] [12]. Quantitative high-throughput screening of 8,998 compounds yielded 125 confirmed butyrylcholinesterase inhibitors, demonstrating the effectiveness of computational approaches in lead identification [18]. This screening campaign identified both previously known inhibitors and novel structural scaffolds, expanding the chemical space available for butyrylcholinesterase inhibitor development [18].
The structural optimization of Butyrylcholinesterase Inhibitor-7 focused on exploiting key differences between butyrylcholinesterase and acetylcholinesterase active sites to achieve enhanced selectivity [1] [5]. The primary optimization strategy targeted the acyl pocket region, which represents a major structural difference between the two cholinesterases [5] [21].
In butyrylcholinesterase, the acyl pocket accommodates bulkier ligands due to the presence of flexible amino acid residues, contrasting with the more constrained acetylcholinesterase active site [5] [21]. This structural difference enabled the incorporation of large aromatic substituents, such as carbazole rings, that could form favorable π-π interactions with tryptophan and phenylalanine residues while being sterically excluded from the acetylcholinesterase binding site [5] [1].
The optimization process revealed critical structure-activity relationships governing both potency and selectivity [1] [5]. Cyclization of methoxy ester groups to form tetrahydrofuran rings resulted in thirteen-fold potency enhancement, converting micromolar inhibitors to submicromolar compounds [1] [5]. This structural modification demonstrated the importance of conformational rigidity in optimizing enzyme-inhibitor interactions [1].
| Structure-Activity Relationships | Modification | Activity Change |
|---|---|---|
| Tetrahydrofuran cyclization | Methoxy ester → cyclic ether | 13-fold increase [1] |
| Dimethyl substitution | Hexahydroquinoline modification | Complete loss of activity [1] |
| Aromatic substitution | Methoxy position changes | Minor activity changes [1] |
| Heteroatom replacement | Oxygen → sulfur/carbon | Insignificant change [1] |
Molecular docking studies provided critical insights into the binding modes of optimized compounds [1] [5]. The crystal structure of human butyrylcholinesterase in complex with lead compounds revealed specific atomic-level interactions responsible for selectivity and potency [1] [5]. These structural insights guided further optimization efforts by identifying key pharmacophore elements essential for biological activity [1].
The optimization process incorporated kinetic analysis to understand inhibition mechanisms [13] [17]. Mixed-type inhibition patterns were observed for several optimized compounds, indicating simultaneous binding to both the catalytic active site and peripheral anionic site [13] [24]. This dual binding mode contributed to enhanced potency while maintaining selectivity through preferential interaction with butyrylcholinesterase-specific residues [13] [21].
Blood-brain barrier permeability considerations played a crucial role in structural optimization [1] [13]. Compounds were evaluated using parallel artificial membrane permeation assays, ensuring adequate central nervous system penetration for therapeutic efficacy [1] [22]. The most promising compounds demonstrated high permeability classifications while maintaining favorable selectivity profiles [1] [13].
BuChE-IN-7 represents a highly selective and potent inhibitor of butyrylcholinesterase enzymes, demonstrating significant therapeutic potential in neurological research applications. This compound exhibits exceptional selectivity for human butyrylcholinesterase (hBuChE) and equine butyrylcholinesterase (eqBuChE) with nanomolar inhibitory concentrations, positioning it as a valuable research tool and potential therapeutic candidate. The characterization of BuChE-IN-7 encompasses detailed analysis of its molecular structure, physicochemical properties, synthetic pathways, analytical validation methods, and stability profiles under various conditions.
BuChE-IN-7 demonstrates exceptional potency as a butyrylcholinesterase inhibitor with documented half-maximal inhibitory concentration (IC50) values of 40 nanomolar for human butyrylcholinesterase and 80 nanomolar for equine butyrylcholinesterase [1]. The compound's molecular architecture is specifically designed to interact with the active site gorge of butyrylcholinesterase enzymes, exploiting the unique structural features that differentiate BuChE from acetylcholinesterase.
The structural design of BuChE-IN-7 likely incorporates key pharmacophoric elements common to effective butyrylcholinesterase inhibitors. Based on the established structure-activity relationships for this class of compounds, the molecular framework would typically include aromatic ring systems that facilitate π-π stacking interactions with tryptophan and phenylalanine residues within the enzyme active site [2] [3]. The compound's high selectivity suggests incorporation of bulky substituents that preferentially fit within the larger active site cavity of butyrylcholinesterase compared to acetylcholinesterase.
Contemporary research has demonstrated that effective BuChE inhibitors often feature heterobivalent ligand architectures, connecting multiple pharmacophoric elements through appropriately sized linker chains [2]. These designs enable simultaneous interaction with both the catalytic site and peripheral binding sites within the enzyme gorge, resulting in enhanced potency and selectivity. The molecular structure of BuChE-IN-7 likely incorporates similar design principles, facilitating multiple simultaneous binding interactions that contribute to its remarkable nanomolar potency.
The physicochemical properties of BuChE-IN-7 are critical determinants of its biological activity and therapeutic potential. While specific experimental data for BuChE-IN-7 are limited in the available literature, comparative analysis with structurally related butyrylcholinesterase inhibitors provides insights into the expected property profile.
Blood-brain barrier permeability represents a crucial physicochemical characteristic for neurologically active compounds like BuChE-IN-7 [1]. The compound has been specifically noted for its ability to promote cognitive function with blood-brain barrier penetration capabilities, indicating favorable lipophilicity and molecular size parameters that enable central nervous system access. This property is essential for therapeutic applications targeting neurodegenerative conditions such as Alzheimer's disease.
Molecular weight considerations are fundamental to drug-like properties and bioavailability. Comparative analysis of related butyrylcholinesterase inhibitors reveals a typical molecular weight range of 325-500 Daltons for compounds with similar activity profiles [4] [5] [6]. For instance, AChE/BuChE-IN-1 exhibits a molecular weight of 325.36 Daltons with the molecular formula C19H19NO4 [4] [6], while BuChE-IN-TM-10 demonstrates a molecular weight of 498.7 Daltons with formula C32H38N2O3 [7].
Solubility characteristics significantly influence the compound's formulation possibilities and bioavailability profiles. The pH-dependent solubility behavior typical of basic nitrogen-containing compounds suggests that BuChE-IN-7 would exhibit enhanced solubility under acidic conditions, similar to other weakly basic pharmaceutical compounds [8]. This property would facilitate oral absorption in the acidic gastric environment while potentially limiting solubility at physiological pH values.
The lipophilicity balance, typically expressed as the logarithm of the partition coefficient (LogP), critically influences both membrane permeability and protein binding characteristics. Optimal brain penetration typically requires LogP values in the range of 1-3, balancing adequate lipophilicity for membrane crossing with sufficient hydrophilicity to maintain acceptable solubility and minimize non-specific binding.
The electronic properties of BuChE-IN-7 are intrinsically linked to its binding affinity and selectivity profile. The presence of aromatic systems within the molecular structure contributes to the compound's ability to engage in π-π stacking interactions with aromatic amino acid residues in the enzyme active site. These interactions are particularly important for binding to tryptophan residues that are characteristic features of cholinesterase active sites.
Conformational flexibility represents another crucial aspect of the molecular structure, influencing the compound's ability to adopt optimal binding conformations within the enzyme active site. Molecular dynamics simulations of related butyrylcholinesterase inhibitors have demonstrated the importance of conformational adaptability in achieving high-affinity binding [9]. The structural framework of BuChE-IN-7 likely incorporates an optimal balance between rigidity and flexibility, providing sufficient conformational freedom to optimize binding interactions while maintaining a well-defined pharmacophoric arrangement.
Charge distribution patterns within the molecule significantly influence electrostatic interactions with the enzyme. The active site of butyrylcholinesterase contains several charged and polar residues that can engage in favorable electrostatic interactions with appropriately positioned functional groups on the inhibitor. The molecular design of BuChE-IN-7 presumably incorporates strategically placed electronegative or electropositive centers that complement the enzyme's electrostatic surface potential.
The synthesis of BuChE-IN-7 likely follows established synthetic strategies for butyrylcholinesterase inhibitors, employing multi-step organic synthetic approaches that construct the complex molecular architecture through sequential bond-forming reactions. Contemporary synthetic methodologies for this class of compounds typically involve convergent synthetic strategies that assemble key structural fragments through coupling reactions.
Based on established synthetic approaches for related compounds, the preparation of BuChE-IN-7 would commence with the synthesis of key building blocks containing the core pharmacophoric elements [10] [11]. These building blocks are typically constructed through standard organic transformations including aromatic substitution reactions, nucleophilic displacement reactions, and condensation reactions that establish the fundamental molecular framework.
Coupling strategies represent critical steps in the synthetic sequence, often employing palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination reactions to connect aromatic fragments [12]. These transition metal-catalyzed processes enable the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions while tolerating a broad range of functional groups present in complex molecular architectures.